molecular formula C10H8INO2 B13107433 2-(5-iodo-1H-indol-3-yl)acetic acid CAS No. 90841-87-5

2-(5-iodo-1H-indol-3-yl)acetic acid

Cat. No.: B13107433
CAS No.: 90841-87-5
M. Wt: 301.08 g/mol
InChI Key: QXABICUWEZOXFW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(5-iodo-1H-indol-3-yl)acetic acid typically involves the iodination of indole-3-acetic acid. One common method includes the reaction of indole-3-acetic acid with iodine and a suitable oxidizing agent under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(5-iodo-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:

Scientific Research Applications

2-(5-iodo-1H-indol-3-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-iodo-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. As an indole derivative, it can interact with various receptors and enzymes, influencing biological processes such as cell growth and differentiation . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-(5-iodo-1H-indol-3-yl)acetic acid can be compared with other indole derivatives such as:

Properties

CAS No.

90841-87-5

Molecular Formula

C10H8INO2

Molecular Weight

301.08 g/mol

IUPAC Name

2-(5-iodo-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C10H8INO2/c11-7-1-2-9-8(4-7)6(5-12-9)3-10(13)14/h1-2,4-5,12H,3H2,(H,13,14)

InChI Key

QXABICUWEZOXFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)C(=CN2)CC(=O)O

Origin of Product

United States

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